molecular formula C61H104N8O15 B12420706 Zanamivir-Cholesterol Conjugate

Zanamivir-Cholesterol Conjugate

Numéro de catalogue: B12420706
Poids moléculaire: 1189.5 g/mol
Clé InChI: HHSAMDIFEWHABO-CENFOOLCSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

Zanamivir-Cholesterol Conjugate is a novel compound developed to enhance the antiviral efficacy and pharmacokinetic profile of zanamivir, a neuraminidase inhibitor used in the treatment of influenza. By conjugating zanamivir to cholesterol, researchers have created a compound with improved plasma half-life and antiviral activity, making it a promising candidate for long-acting influenza therapy .

Méthodes De Préparation

The synthesis of Zanamivir-Cholesterol Conjugate involves the conjugation of zanamivir to cholesterol through a series of chemical reactions. The synthetic route typically includes the activation of the hydroxyl group on cholesterol, followed by the coupling of zanamivir to the activated cholesterol derivative. The reaction conditions often involve the use of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the ester bond between zanamivir and cholesterol .

Industrial production methods for this compound would likely involve large-scale synthesis using similar reaction conditions, with optimization for yield and purity. The process would include steps for purification, such as column chromatography, to isolate the desired product from reaction by-products and unreacted starting materials .

Analyse Des Réactions Chimiques

Zanamivir-Cholesterol Conjugate undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups present in the cholesterol moiety.

    Reduction: Reduction reactions may occur at the ester linkage, potentially leading to the cleavage of the conjugate.

    Substitution: The compound can participate in substitution reactions, especially at the reactive sites on the zanamivir and cholesterol moieties.

Common reagents and conditions used in these reactions include oxidizing agents such as potassium permanganate (KMnO₄) and reducing agents like lithium aluminum hydride (LiAlH₄). The major products formed from these reactions depend on the specific conditions and reagents used .

Applications De Recherche Scientifique

Zanamivir-Cholesterol Conjugate has several scientific research applications, including:

Mécanisme D'action

The mechanism of action of Zanamivir-Cholesterol Conjugate involves targeting the cell membrane and entering host cells, where it inhibits the function of neuraminidase, an enzyme critical for the release of progeny virions from infected cells. By inhibiting neuraminidase, the conjugate prevents the spread of the influenza virus within the host, thereby reducing the severity and duration of the infection .

Comparaison Avec Des Composés Similaires

Zanamivir-Cholesterol Conjugate is unique compared to other neuraminidase inhibitors due to its enhanced pharmacokinetic profile and long-acting antiviral activity. Similar compounds include:

The uniqueness of this compound lies in its conjugation with cholesterol, which significantly improves its plasma half-life and antiviral efficacy, making it a promising candidate for long-term influenza treatment .

Propriétés

Formule moléculaire

C61H104N8O15

Poids moléculaire

1189.5 g/mol

Nom IUPAC

(2R,3R,4S)-3-acetamido-4-(diaminomethylideneamino)-2-[(1R,2R)-1-[2-[2-[2-[2-[2-[2-[[1-[6-[[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]hexyl]triazol-4-yl]methoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethoxy]ethylcarbamoyloxy]-2,3-dihydroxypropyl]-3,4-dihydro-2H-pyran-6-carboxylic acid

InChI

InChI=1S/C61H104N8O15/c1-41(2)12-11-13-42(3)48-16-17-49-47-15-14-44-36-46(18-20-60(44,5)50(47)19-21-61(48,49)6)82-24-10-8-7-9-23-69-38-45(67-68-69)40-81-35-34-80-33-32-79-31-30-78-29-28-77-27-26-76-25-22-64-59(75)84-55(52(72)39-70)56-54(65-43(4)71)51(66-58(62)63)37-53(83-56)57(73)74/h14,37-38,41-42,46-52,54-56,70,72H,7-13,15-36,39-40H2,1-6H3,(H,64,75)(H,65,71)(H,73,74)(H4,62,63,66)/t42-,46+,47+,48-,49+,50+,51+,52-,54-,55-,56-,60+,61-/m1/s1

Clé InChI

HHSAMDIFEWHABO-CENFOOLCSA-N

SMILES isomérique

C[C@H](CCCC(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)O[C@@H]([C@H]6[C@@H]([C@H](C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)[C@@H](CO)O)C)C

SMILES canonique

CC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OCCCCCCN5C=C(N=N5)COCCOCCOCCOCCOCCOCCNC(=O)OC(C6C(C(C=C(O6)C(=O)O)N=C(N)N)NC(=O)C)C(CO)O)C)C

Origine du produit

United States

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.